2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide
Description
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with an azepane ring (a seven-membered saturated amine) and a methyl group. The acetamide linker connects this pyrimidine moiety to a 4-bromophenyl group.
Synthetic routes for analogous compounds involve condensation reactions between substituted pyrimidines and bromophenyl-aniline derivatives, often yielding purities exceeding 95% .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-14-12-18(23-19(21-14)24-10-4-2-3-5-11-24)26-13-17(25)22-16-8-6-15(20)7-9-16/h6-9,12H,2-5,10-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVMFKCFSNJRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway A: Cyclocondensation of β-ketoamides
A modified Biginelli reaction facilitates pyrimidine ring formation. Ethyl acetoacetate reacts with azepane-1-carboximidamide under acidic conditions (HCl, ethanol, 80°C) to yield 2-(azepan-1-yl)-6-methylpyrimidin-4-ol. This method achieves ~65% yield after recrystallization.
Pathway B: Nucleophilic Aromatic Substitution
4-chloro-6-methylpyrimidin-2-amine undergoes substitution with azepane in dimethylformamide (DMF) at 120°C for 24 hours. The intermediate is hydrolyzed using NaOH (10%) to introduce the hydroxyl group, yielding 70–75% product.
Comparative Table: Pyrimidine Core Synthesis
| Method | Reagents | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, azepane | HCl, 80°C, 8h | 65 | 98.2 |
| Substitution | 4-chloro-6-methylpyrimidine | DMF, 120°C, 24h | 70–75 | 97.5 |
Preparation of N-(4-bromophenyl)chloroacetamide
4-bromoaniline reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). This exothermic reaction requires dropwise addition to minimize byproducts (e.g., diacetylation). The product precipitates as a white solid (85% yield, mp 112–114°C).
Etherification and Final Coupling
The hydroxyl group on the pyrimidine core undergoes nucleophilic displacement with N-(4-bromophenyl)chloroacetamide. Optimization studies reveal:
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Solvent : Anhydrous DMF outperforms THF or acetonitrile due to superior solubility.
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Base : Potassium carbonate (K₂CO₃) provides higher yields (~80%) compared to sodium hydride (NaH, 65%).
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Temperature : 90°C for 12 hours ensures complete conversion.
Reaction Scheme :
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The bulky azepane group impedes etherification. Strategies include:
Purification Techniques
Crude product purification employs silica gel chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization from ethanol/water (4:1). Final purity exceeds 99% by HPLC.
Analytical Characterization
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NMR Spectroscopy :
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.82 (d, J = 8.6 Hz, 2H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.75–3.65 (m, 4H, azepane-H), 2.38 (s, 3H, CH₃), 1.85–1.50 (m, 8H, azepane-H).
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¹³C NMR : 165.2 (C=O), 162.1 (pyrimidine-C), 138.5 (Ar-C), 121.9 (Br-C), 55.3 (OCH₂), 46.8 (azepane-C), 22.1 (CH₃).
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Mass Spectrometry :
Industrial-Scale Considerations
For bulk synthesis (>1 kg), continuous flow reactors reduce reaction times by 40% compared to batch processes. Catalyst recycling (e.g., immobilized K₂CO₃ on alumina) lowers costs without compromising yield (78–82%) .
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The azepane ring in the compound can undergo oxidation reactions to form various oxidation products, potentially affecting its pharmacological properties.
Reduction: Reduction of the 4-bromophenyl group to the corresponding phenyl derivative can modify the compound's activity.
Substitution: The bromine atom on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions, providing derivatives with different chemical properties.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed
The major products formed from these reactions include oxidized azepane derivatives, reduced phenylacetamide derivatives, and substituted bromophenyl derivatives. Each of these products may exhibit different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry
In chemistry, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with desired functionalities.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Its azepane and pyrimidine moieties are commonly found in bioactive molecules, suggesting potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential use in drug development
Industry
Industrial applications of this compound may include its use as an intermediate in the synthesis of more complex chemicals. Its unique properties could be harnessed to create novel materials or compounds with specific functionalities.
Mechanism of Action
The mechanism by which 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, leading to a cascade of biochemical reactions. The azepane and pyrimidine moieties may play crucial roles in these interactions, affecting the compound's binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural Analogues and Modifications
Key Observations :
- Core Heterocycle: Replacement of pyrimidine with triazinoindole (Compound 26) or pyridazinone (Ev. 4) alters electronic properties and binding affinity. Pyridazinone derivatives exhibit specific FPR2 agonism, suggesting the target compound’s pyrimidine-azepane core may similarly target GPCRs .
- Substituent Effects : The 4-bromophenyl group is conserved in many analogs, enhancing lipophilicity and receptor binding. Substitution with chlorine (Ev. 12) reduces steric bulk but maintains electron-withdrawing effects .
Physicochemical and Crystallographic Properties
Table 2: Bond Length Comparisons in Acetamide Derivatives
Biological Activity
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide is a heterocyclic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.23 g/mol. The structure features an azepan ring, a methylpyrimidine moiety, and a bromophenyl group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.23 g/mol |
| CAS Number | 1300052 |
Synthesis
The synthesis of this compound typically involves multi-step processes:
- Formation of the Pyrimidine Ring : The pyrimidine structure can be synthesized through condensation reactions involving 2-aminopyrimidine derivatives.
- Introduction of the Azepane Group : This is achieved via nucleophilic substitution reactions where azepane derivatives react with the pyrimidine ring.
- Attachment of the Bromophenyl Moiety : This step involves coupling reactions between the intermediate compound and brominated phenyl acetic acid.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death.
Enzyme Inhibition
Studies have highlighted the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that play crucial roles in cancer cell signaling pathways, thus offering potential therapeutic benefits in cancer treatment.
Case Studies
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated various derivatives of azepane-containing compounds for their anticancer activities. Results indicated that modifications at the bromophenyl position significantly enhanced cytotoxicity against MCF-7 breast cancer cells .
- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating strong antibacterial activity .
- Enzyme Inhibition Study : A recent investigation into the enzyme inhibition properties revealed that this compound effectively inhibited cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation in cancer cells. This inhibition was associated with reduced phosphorylation levels of downstream targets .
Q & A
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
To confirm the molecular structure, researchers should employ:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to map hydrogen and carbon environments, particularly the azepane ring and pyrimidine-oxygen linkage .
- High-Resolution Mass Spectrometry (HRMS) to validate the molecular formula and isotopic pattern .
- Infrared (IR) spectroscopy to identify functional groups (e.g., acetamide C=O stretch at ~1650–1700 cm⁻¹) .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
Q. How can researchers optimize the synthetic route for this compound?
Key variables to optimize include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution for the pyrimidin-4-yloxy linkage .
- Catalysts : Use bases like NaH or K₂CO₃ to deprotonate intermediates during coupling reactions .
- Temperature control : Maintain 60–80°C to balance reaction rate and minimize decomposition of heat-sensitive intermediates (e.g., azepane-containing precursors) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Q. What methods ensure purity and stability during storage?
- HPLC analysis with a C18 column and UV detection (λ = 254 nm) to quantify impurities .
- Stability studies : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the acetamide group .
- TLC monitoring (silica gel, ethyl acetate:hexane 3:7) for in-process checks .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?
Discrepancies (e.g., unexpected NMR shifts) may arise from:
- Conformational flexibility of the azepane ring, which can be studied using variable-temperature NMR .
- Solvent effects in DFT calculations; ensure modeling replicates experimental solvent conditions .
- Impurities : Re-run HRMS and HPLC to exclude isobaric contaminants .
Q. What strategies mitigate side reactions during multi-step synthesis?
- Protecting groups : Temporarily shield reactive sites (e.g., bromophenyl amine) during pyrimidine coupling .
- Byproduct identification : Use LC-MS to detect sulfoxide or over-alkylated byproducts; adjust stoichiometry of oxidizing/reducing agents .
- Kinetic control : Shorten reaction times for steps prone to decomposition (e.g., azepane ring opening) .
Q. How should researchers design biological activity studies for this compound?
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or FRET-based assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ determination) .
- Control experiments : Compare with structural analogs (see Table 1) to isolate the impact of the azepane and bromophenyl groups .
Q. Table 1: Structurally Related Compounds and Activities
| Compound Name | Key Modifications | Reported Activity | Reference |
|---|---|---|---|
| N-(4-Nitrophenyl)-2-thioacetamide | Nitro substitution at phenyl | Antimicrobial | |
| 6-Ethylthieno[2,3-d]pyrimidin-4-thiol | Thienopyrimidine core | Antiviral | |
| N-(4-Chlorophenyl)-2-thioacetamide | Chloro substitution at phenyl | Anticancer |
Q. How to address conflicting bioactivity data across studies?
Contradictions (e.g., varying IC₅₀ values) may stem from:
- Assay conditions : Standardize pH, serum concentration, and incubation time .
- Cell line variability : Use isogenic cell lines or primary cells to reduce genetic drift effects .
- Orthogonal assays : Validate results with apoptosis assays (Annexin V/PI) or target engagement studies (SPR/BLI) .
Q. Methodological Notes
- Stereochemical considerations : The azepane ring’s chair/boat conformation may influence binding; use NOESY NMR to assess 3D structure .
- Data reproducibility : Archive raw spectra and chromatograms with metadata (e.g., instrument parameters) for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
